molecular formula C5H7N5 B12341466 Pyrazine-2-carboximidohydrazide

Pyrazine-2-carboximidohydrazide

Cat. No.: B12341466
M. Wt: 137.14 g/mol
InChI Key: JNVGYAKLZAAYHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboximidohydrazide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate. One method includes suspending the carbimidate in ethanol and adding hydrazine hydrate, followed by refluxing the mixture for 15 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-carboximidohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Pyrazine-2-carboximidohydrazide is unique due to its ability to enhance DNA denaturation, which is not a common property among similar compounds. This makes it particularly valuable in genetic and molecular biology research .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

N'-aminopyrazine-2-carboximidamide

InChI

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10)

InChI Key

JNVGYAKLZAAYHJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=N1)/C(=N/N)/N

Canonical SMILES

C1=CN=C(C=N1)C(=NN)N

Origin of Product

United States

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